tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate physical and chemical properties
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a cyclopropyl group adjacent to a stereocenter and a protected amine, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for antiviral and antidiabetic agents.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective unmasking of the amine functionality under specific reaction conditions, a critical feature in multi-step synthetic pathways.[2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and insights into the applications of this versatile compound.
Chemical Structure and Properties
The chemical structure of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate combines a lipophilic cyclopropyl moiety with a polar carbamate and a reactive hydroxyl group. This unique combination of functional groups dictates its physical and chemical behavior.
Caption: Chemical structure of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.
Physical Properties
| Property | Value | Source |
| CAS Number | 121102-91-8 | [3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |
| Molecular Weight | 201.26 g/mol | [1][4] |
| IUPAC Name | tert-butyl N-(2-cyclopropyl-2-hydroxyethyl)carbamate | [3] |
| Appearance | Solid (for (S)-enantiomer) | Vendor Information |
| Storage | 2-8°C or Room Temperature, sealed in a dry place. | [4] |
Chemical Properties and Spectral Data
The chemical reactivity of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is dominated by the three main functional groups:
-
N-Boc Group: This protecting group is stable under a wide range of nucleophilic and basic conditions.[2] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the free amine.
-
Hydroxyl Group: The primary alcohol is available for various chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.
-
Cyclopropyl Group: This strained ring system can participate in specific chemical reactions, although it is generally stable under many synthetic conditions.
Expected Spectral Data:
While specific experimental spectra for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate are not widely published, the expected spectral characteristics can be inferred from its structure and data from similar compounds, such as tert-butyl (2-hydroxyethyl)carbamate.[5]
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The protons of the cyclopropyl group would appear as complex multiplets in the upfield region (around δ 0.2-0.8 ppm). The methylene and methine protons adjacent to the nitrogen and oxygen atoms would be found in the δ 3.0-4.0 ppm range. The N-H and O-H protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbons of the cyclopropyl ring would appear at high field. The carbons attached to the nitrogen and oxygen atoms would be expected in the δ 40-70 ppm range. The carbonyl carbon of the carbamate would be observed further downfield, typically around δ 156 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong C=O stretching vibration of the carbamate at approximately 1680-1700 cm⁻¹. A broad O-H stretching band would be present around 3300-3500 cm⁻¹, and an N-H stretching vibration would be observed in the same region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.
Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate
The synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is typically achieved by the protection of the corresponding amino alcohol, 2-amino-1-cyclopropylethanol, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary amine.
Caption: General workflow for the synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the N-Boc protection of amino alcohols.[6][7]
Materials:
-
2-amino-1-cyclopropylethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-cyclopropylethanol (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1-1.5 eq) to the solution. The base acts as a scavenger for the acid generated during the reaction. Alternatively, an aqueous solution of sodium bicarbonate can be used in a biphasic system.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting material and the Boc anhydride.
-
Base: Triethylamine is used to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards the product. The use of a slight excess ensures complete reaction.
-
Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the fact that its byproducts are easily removed.
-
Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
Applications in Drug Discovery and Development
The primary application of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, particularly its enantiomerically pure forms, is as a key chiral intermediate in the synthesis of pharmaceutical compounds.[1] The cyclopropyl moiety is a desirable feature in drug design as it can enhance metabolic stability and binding affinity to biological targets.
Role as a Chiral Building Block:
The stereocenter bearing the hydroxyl group is often a critical element for the biological activity of the final drug molecule. By using an enantiomerically pure form of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, drug developers can ensure the synthesis of a single, desired stereoisomer of the active pharmaceutical ingredient (API). This is crucial for maximizing therapeutic efficacy and minimizing potential side effects associated with other stereoisomers.
Use in Antiviral and Antidiabetic Agents:
This building block has been identified as a valuable precursor in the synthesis of novel antiviral and antidiabetic drugs.[1] While specific drug names are not always disclosed in the early stages of development, the structural motif of a cyclopropyl-substituted amino alcohol is found in a number of biologically active compounds. The protected amine and the reactive alcohol allow for sequential chemical modifications to build up the complexity of the target drug molecule.
Reactivity and Stability
Stability:
The N-Boc protecting group confers significant stability to the amine functionality, making it resistant to a variety of reagents, including many nucleophiles and bases.[2] The compound should be stored in a cool, dry place to prevent potential degradation.
Reactivity and Deprotection:
The Boc group is readily removed under acidic conditions. This selective deprotection is a cornerstone of its utility in multi-step synthesis.
Caption: Deprotection of the N-Boc group to yield the free amine.
Common deprotection protocols involve:
-
Trifluoroacetic Acid (TFA): A solution of TFA in DCM at room temperature is a standard and efficient method for Boc deprotection.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also widely used.
The choice of deprotection conditions will depend on the sensitivity of other functional groups present in the molecule.
Conclusion
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features and the reliable chemistry of the N-Boc protecting group provide chemists with a powerful tool for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and its key applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
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